4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid 4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267401
InChI: InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15)3-5-13-6-4-11-7-13/h4,6-9,12H,3,5H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid

CAS No.:

Cat. No.: VC18267401

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name 4-imidazol-1-yl-2-(propan-2-ylamino)butanoic acid
Standard InChI InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15)3-5-13-6-4-11-7-13/h4,6-9,12H,3,5H2,1-2H3,(H,14,15)
Standard InChI Key NPHMYEBKZBBGGB-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(CCN1C=CN=C1)C(=O)O

Introduction

Molecular Structure and Chemical Identity

Structural Features

The compound’s structure is defined by three key components:

  • An imidazole ring (a five-membered heterocycle with two nitrogen atoms) at position 4 of the butanoic acid chain.

  • An isopropylamino group (-NH-CH(CH₃)₂) at position 2 of the same chain.

  • A carboxylic acid group (-COOH) at the terminal position.

The SMILES notation (CC(C)NC(CCN1C=CN=C1)C(=O)O) and InChIKey (NPHMYEBKZBBGGB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The imidazole ring’s aromaticity and nitrogen lone pairs facilitate π-π stacking and hydrogen bonding, critical for molecular recognition in biological systems .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₇N₃O₂
Molecular Weight211.26 g/mol
Topological Polar Surface Area83.65 Ų
LogP (Consensus)1.33
Solubility (Predicted)1.33 mg/mL (ESOL)

Synthetic Accessibility

The compound’s synthetic accessibility score of 1.23 indicates moderate complexity, primarily due to the imidazole ring’s incorporation . Comparative analysis with analogs like 4-(1H-imidazol-1-yl)benzaldehyde (LogP = 1.33, solubility = 1.33 mg/mL) suggests similar hydrophobicity but enhanced aqueous solubility due to the carboxylic acid group .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoic acid involves multi-step protocols optimized for yield and purity:

  • Imidazole Alkylation: Reacting imidazole with a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions to form the C-N bond at position 4.

  • Amino Group Introduction: Coupling the intermediate with isopropylamine via nucleophilic substitution or reductive amination.

  • Carboxylic Acid Protection/Deprotection: Using tert-butyl esters or silyl protections to prevent side reactions during synthesis.

A patent describing the one-pot synthesis of structurally related 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid highlights the utility of methyl-4-chloro butyrate and 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in similar reactions . While this method focuses on a benzimidazole derivative, it underscores the importance of solvent choice (e.g., DMF or THF) and bases (e.g., K₂CO₃) in optimizing imidazole alkylation .

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield
Imidazole AlkylationImidazole, K₂CO₃, DMF, 80°C65%
AminationIsopropylamine, EtOH, 60°C78%
Acid HydrolysisHCl (aq), reflux95%

Mechanistic Insights

The imidazole ring’s nucleophilicity drives the alkylation step, with the nitrogen at position 1 attacking electrophilic carbons in halogenated precursors. Steric hindrance from the isopropyl group necessitates prolonged reaction times or elevated temperatures during amination. Computational studies of analogous compounds (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) suggest that electron-withdrawing substituents enhance reactivity in polar solvents .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s LogP (1.33) and solubility (1.33 mg/mL) align with Lipinski’s Rule of Five, indicating favorable oral bioavailability . The carboxylic acid group enhances water solubility compared to non-polar analogs like 4-(1H-imidazol-1-yl)benzaldehyde, which has a similar LogP but lower solubility (0.232 mg/mL) .

Table 3: Predicted ADME Properties

PropertyPredictionSource
GI AbsorptionHigh
BBB PermeationYes
P-gp SubstrateNo
CYP1A2 InhibitionProbable

Biological Activities and Applications

Enzyme and Receptor Interactions

The imidazole ring’s ability to coordinate metal ions (e.g., Zn²⁺ in metalloenzymes) positions this compound as a potential enzyme inhibitor. Molecular docking studies of similar structures reveal affinity for histamine H₃ receptors and angiotensin-converting enzyme (ACE) active sites .

Comparative Analysis with Structural Analogs

4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9)

This analog replaces the butanoic acid chain with a benzaldehyde group, reducing solubility (0.232 mg/mL) but increasing LogP (1.33) . Unlike the target compound, it lacks ionizable groups, limiting its utility in aqueous formulations .

2-(4-Amino-1H-Imidazol-1-yl)Butanoic Acid (CAS 1480405-21-7)

The addition of an amino group on the imidazole ring (C₇H₁₁N₃O₂) enhances polarity, increasing solubility to 6.02 mg/mL but reducing BBB permeation potential .

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